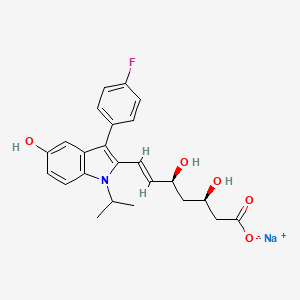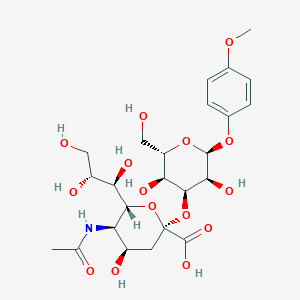
Acyclovir L-Leucinate
Übersicht
Beschreibung
Acyclovir L-Leucinate is a useful research compound. Its molecular formula is C14H23ClN6O4 and its molecular weight is 374.82322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Mechanisms and Applications
- HIV Inhibition : Acyclovir has been observed to directly inhibit HIV infection, a finding attributed to its impact on HIV reverse transcriptase. The drug competes with dGTP for incorporation into DNA, offering a potential lead for new HIV treatments despite concerns regarding the emergence of resistant mutants (McMahon et al., 2008).
Drug Delivery Enhancements
Solid Lipid Nanoparticles (SLNs) : Acyclovir-loaded SLNs have shown superior oral bioavailability compared to conventional acyclovir formulations. This indicates a promising alternative for enhancing the drug's bioavailability through a nanoparticulate drug delivery system (Hassan et al., 2020).
Nanosuspensions : Formulating acyclovir into nanosuspensions has been demonstrated to increase oral bioavailability. This method involves the preparation of nanosuspensions through precipitation-ultra sonication, offering a potential route to enhance the therapeutic efficacy of acyclovir (Bhalekar et al., 2014).
Polypseudorotaxanes : The use of Pluronic® F127 with combinations of α- and β-Cyclodextrins has been explored for the topical formulation of acyclovir. This approach aims to improve acyclovir solubilization and controlled release, suggesting a valuable strategy to enhance the drug's antiviral performance (Di Donato et al., 2020).
PEGylated Lipid Polymeric Nanoparticles : A study focused on encapsulating acyclovir in lipid polymeric nanoparticles to improve its controlled release and permeability. This formulation showed promising results in sustaining drug release and improving bioavailability, pointing towards an effective oral delivery vehicle for acyclovir (Mahmood et al., 2020).
Safety and Hazards
Acyclovir is generally safe, but people who have kidney disease or are pregnant or breastfeeding should consult a healthcare provider before taking acyclovir . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .
Zukünftige Richtungen
Acyclovir remains the gold standard in the treatment of herpes virus infections, mainly due to the emerging of the new delivery systems improving considerably its bioavailability. The analogues of acyclovir, especially their esters, characterized by significantly higher bioavailability and safety, may gradually replace acyclovir in selected applications .
Wirkmechanismus
Target of Action
Acyclovir, the active compound in Acyclovir L-Leucinate, is a guanosine analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . The primary targets of Acyclovir are the viral thymidine kinase and the viral DNA polymerase .
Mode of Action
After intracellular uptake, Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .
Biochemical Pathways
The biochemical pathway of Acyclovir involves its conversion from monophosphate to diphosphate form by guanylate kinase, and then to the triphosphate form by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate . Acyclovir triphosphate then inhibits viral DNA polymerase and terminates the growing viral DNA chain .
Pharmacokinetics
Acyclovir is absorbed slowly, variably, and incompletely after oral administration . The bioavailability of oral acyclovir is low and decreases with increasing dosage . The drug is distributed into all tissues, with concentrations in the kidney being the highest and in central nervous tissue the lowest . Acyclovir is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion . A small percentage of the dose is oxidized to 9-carboxymethoxy methylguanine, which is the only significant metabolite of acyclovir in humans .
Result of Action
The result of Acyclovir’s action is the inhibition of the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This leads to the treatment of herpes simplex, varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis .
Action Environment
The effect of Acyclovir therapy is maximized by early initiation of treatment . The drug is excreted primarily by the kidney, which may require smaller doses in patients with decreased kidney function . Environmental factors such as the patient’s renal function and the timing of treatment initiation can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Acyclovir L-Leucinate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The compound is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication . This interaction is highly selective, as the initial phosphorylation step is catalyzed by viral, rather than host, thymidine kinase .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus . The compound influences cell function by interfering with viral DNA synthesis, leading to the termination of viral DNA chains . This action reduces the proliferation of infected cells and limits the spread of the virus. Additionally, this compound has been shown to enhance the expression of apoptosis-associated proteins, such as Caspase-3, in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to acyclovir triphosphate within infected cells. This active form of the compound competitively inhibits viral DNA polymerase by mimicking deoxyguanosine triphosphate (dGTP) . The incorporation of acyclovir triphosphate into viral DNA results in chain termination due to the absence of a 3’ hydroxyl group, which prevents the addition of further nucleotides . This mechanism effectively halts viral replication and reduces the viral load in infected cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 2 to 3 hours in patients with normal renal function . Over extended periods, this compound maintains its antiviral activity, although resistance can develop in some viral strains . Long-term studies have shown that the compound can cause nephrotoxicity in certain cases, particularly at high doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In horses, for example, the oral bioavailability of acyclovir is poor, but intravenous administration improves its pharmacokinetic profile . High doses of this compound can lead to bone marrow suppression in cats and nephrotoxicity in other animals . The compound’s efficacy and safety profile depend on the dosage and the specific animal model used in the studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. After intracellular uptake, it is converted to acyclovir monophosphate by viral thymidine kinase . This monophosphate form is then converted to acyclovir triphosphate by cellular enzymes such as guanylate kinase and nucleoside diphosphate kinase . Acyclovir triphosphate has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to the inhibition of viral DNA synthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is poorly protein-bound, with a binding range of 9 to 22% . It is distributed into all tissues, with the highest concentrations found in the kidneys and the lowest in central nervous tissue . The compound enters the cerebrospinal fluid, saliva, and vaginal secretions at concentrations inhibitory to herpes simplex virus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within infected cells, where it exerts its antiviral effects . The presence of targeting signals and post-translational modifications may influence its localization to particular organelles, such as the nucleus, where viral DNA synthesis occurs .
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIOIPFRXOSEP-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746959 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142963-69-7 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)



![{(Z)-[1-(2-Pyridinyl)ethylidene]amino}methanol](/img/structure/B1149351.png)
![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)
